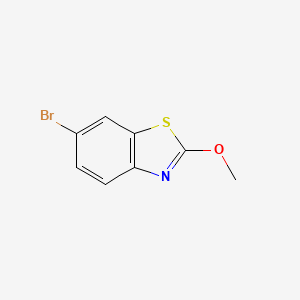

6-bromo-2-methoxy-1,3-benzothiazole

Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a major class of organic molecules that are of immense interest due to their widespread occurrence and diverse applications. openmedicinalchemistryjournal.com They form the core structure of many biologically active molecules, including vitamins, hormones, and antibiotics. openmedicinalchemistryjournal.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts specific chemical reactivity and allows for a wide range of chemical modifications, making them versatile building blocks in the synthesis of novel compounds. nih.govreachemchemicals.com In medicinal chemistry, heterocyclic scaffolds are considered "privileged structures" because they can interact with a variety of biological targets with high affinity and specificity. bohrium.commdpi.com More than 85% of all biologically active chemical entities contain a heterocycle, highlighting their central role in drug discovery. nih.gov

The Benzothiazole (B30560) Nucleus: A Foundational Structure in Synthetic and Biological Research

Among the vast family of heterocyclic compounds, the benzothiazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, holds a prominent position. tandfonline.com This scaffold is present in numerous naturally occurring and synthetic compounds that exhibit a broad spectrum of biological activities. bohrium.comijsrst.com The unique arrangement of atoms in the benzothiazole ring system allows for diverse chemical transformations, making it an attractive target for synthetic chemists. nih.gov In the realm of medicinal chemistry, benzothiazole derivatives have been extensively investigated for their potential as antitumor, antimicrobial, anti-inflammatory, and antiviral agents. bohrium.comnih.govscispace.com Their ability to act on various biological targets has established them as a significant pharmacophore in drug discovery. tandfonline.comnih.gov

Overview of Substituent Effects on Benzothiazole Reactivity and Activity

The substitution pattern plays a crucial role in determining the biological efficacy of benzothiazole derivatives. iaea.org Studies have shown that the introduction of specific groups, such as halogens or methoxy (B1213986) groups, can enhance the potency and selectivity of these compounds towards their biological targets. iaea.orgnih.gov For example, the presence of a methoxy group has been shown to be important for the antioxidant activity of some benzothiazole derivatives. evitachem.com The strategic placement of substituents allows for the fine-tuning of the molecule's properties to optimize its therapeutic potential. ijsrst.com

Contextualization of 6-Bromo-2-methoxy-1,3-benzothiazole within Benzothiazole Research

Within the broad and diverse field of benzothiazole research, "this compound" emerges as a compound of specific interest. This molecule features a bromine atom at the 6-position and a methoxy group at the 2-position of the benzothiazole core. The presence of these two substituents is expected to confer unique chemical and biological properties. The bromine atom, a halogen, can participate in halogen bonding and may influence the compound's lipophilicity and metabolic stability. tandfonline.com The methoxy group, an electron-donating group, can modulate the electronic properties of the benzothiazole ring system. mdpi.comevitachem.com

The compound this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. chemicalbook.comcymitquimica.com Its specific substitution pattern makes it a useful building block for creating a library of derivatives to explore structure-activity relationships and identify new lead compounds in drug discovery programs.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1805217-96-2 | biosynth.com |

| Molecular Formula | C8H6BrNOS | biosynth.com |

| Molecular Weight | 244.11 g/mol | biosynth.com |

| IUPAC Name | This compound | |

| Canonical SMILES | COC1=NC2=C(S1)C=C(C=C2)Br | biosynth.com |

This article will now delve into the specifics of this compound, exploring its synthesis, chemical properties, spectroscopic analysis, and known applications, all within the strict confines of the outlined sections.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methoxy-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJQRJRIBQOMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(S1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Bromo 2 Methoxy 1,3 Benzothiazole

Precursor Synthesis Approaches

The foundation of 6-bromo-2-methoxy-1,3-benzothiazole synthesis lies in the efficient preparation of its precursors. These intermediates provide the necessary molecular framework for the subsequent formation of the benzothiazole (B30560) ring system.

Synthesis of 6-Methoxy-2-aminobenzothiazole and Related Intermediates

A common and vital precursor is 6-methoxy-2-aminobenzothiazole. One established method for its synthesis involves the reaction of p-anisidine (B42471) with ammonium (B1175870) thiocyanate (B1210189). This is followed by an oxidative ring closure of the resulting thiourea (B124793) intermediate, often facilitated by a catalytic amount of bromine in an alkaline medium. evitachem.comjocpr.com Another approach involves dissolving p-methoxy aniline (B41778) in chlorobenzene, followed by the addition of concentrated sulfuric acid and sodium thiocyanate. The mixture is heated to form the thiourea intermediate, which is then cyclized using sulfuryl chloride. chemicalbook.com

Similarly, the synthesis of 6-bromo-2-aminobenzothiazole can be achieved through the reaction of 4-bromoaniline (B143363) with potassium thiocyanate in the presence of a catalyst like nano-BF3/SiO2, which promotes an efficient and simple protocol for preparing 2-aminobenzothiazoles. researchgate.net

The synthesis of these 2-aminobenzothiazole (B30445) derivatives is a critical step, as the amino group can be subsequently modified to introduce the desired methoxy (B1213986) group at the 2-position.

Formation of Thiourea Intermediates

Thiourea derivatives are pivotal intermediates in the synthesis of 2-aminobenzothiazoles. researchgate.net These are typically formed by the reaction of an appropriately substituted aniline with a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate. evitachem.comderpharmachemica.com For instance, the reaction of p-anisidine with ammonium thiocyanate leads to the formation of the corresponding phenylthiourea. researchgate.net These thiourea compounds serve as building blocks for the subsequent cyclization to form the benzothiazole ring. researchgate.net The reaction conditions, including the choice of solvent and catalyst, can influence the yield and purity of the thiourea intermediate.

Preparation of Ortho-Aminobenzenethiols

While not the primary route for the target compound, the synthesis of ortho-aminobenzenethiols is a fundamental method for constructing the benzothiazole skeleton. organic-chemistry.org These compounds can be prepared through methods such as the Herz reaction, where an arylamine is treated with sulfur monochloride to form a thiazathiolium chloride (Herz compound), which is then hydrolyzed to the corresponding sodium salt of the 2-aminobenzenethiol. rsc.org Another method involves the reduction of bis(o-nitrophenyl) disulfides. rsc.org These ortho-aminobenzenethiols can then undergo condensation with various reagents to form the benzothiazole ring.

Core Benzothiazole Ring Formation Reactions

The construction of the benzothiazole ring is the central part of the synthesis. This is typically achieved through cyclization reactions of the precursor molecules.

Cyclization Reactions from Substituted Arylthioureas

The oxidative cyclization of substituted arylthioureas is a widely employed method for the synthesis of 2-aminobenzothiazoles. researchgate.netiosrjournals.org This transformation can be induced by various oxidizing agents.

Bromine is a frequently used reagent to induce the cyclization of arylthioureas to form 2-aminobenzothiazoles. iosrjournals.orggoogle.com The reaction of a substituted aniline with potassium thiocyanate in glacial acetic acid, followed by the addition of bromine, leads to the formation of the corresponding 2-aminobenzothiazole. derpharmachemica.com For example, reacting p-substituted anilines with potassium thiocyanate and then with bromine is a common method to produce 2-amino-6-substituted benzothiazoles. google.com This method is effective for a range of substituted anilines.

A direct route to a precursor of the target molecule, 2-bromo-6-methoxybenzothiazole (B1280375), involves the diazotization of 6-methoxybenzo[d]thiazol-2-amine. In this process, the amine is dissolved in a suitable solvent like acetonitrile, and treated with tert-butylnitrite and copper(II) bromide to yield the 2-bromo derivative. chemicalbook.com

Alternatively, a methoxylation reaction can be performed on a 2-chlorobenzothiazole (B146242) precursor. For instance, 2-bromo-4-chlorobenzothiazole (B1329740) can be converted to 2-methoxy-4-chlorobenzothiazole by heating with sodium hydroxide (B78521) in methanol. google.com A similar strategy could be envisioned for the synthesis of this compound starting from 6-bromo-2-chlorobenzothiazole.

Table 1: Synthesis of 2-Aminobenzothiazole Precursors

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Anisidine | Ammonium thiocyanate, Bromine | 6-Methoxy-2-aminobenzothiazole | - | evitachem.comjocpr.com |

| p-Methoxy aniline | H₂SO₄, NaSCN, SO₂Cl₂ | 6-Methoxy-2-aminobenzothiazole | - | chemicalbook.com |

| 4-Bromoaniline | KSCN, nano-BF₃/SiO₂ | 6-Bromo-2-aminobenzothiazole | High to excellent | researchgate.net |

Table 2: Synthesis of 2-Bromo-6-methoxybenzothiazole

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-Methoxybenzo[d]thiazol-2-amine | t-Butylnitrite, CuBr₂ | 2-Bromo-6-methoxybenzothiazole | 12 | chemicalbook.com |

Table 3: Methoxylation of Halogenated Benzothiazoles

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-4-chlorobenzothiazole | NaOH, Methanol | 2-Methoxy-4-chlorobenzothiazole | 93.8 | google.com |

An exploration of the synthetic pathways leading to the formation of This compound reveals a variety of strategic chemical reactions. The construction of the core benzothiazole ring system is a primary focus, followed by the specific introduction of the bromo and methoxy functional groups. Methodologies range from classical condensation reactions to modern one-pot multicomponent strategies, each offering distinct advantages in terms of efficiency, yield, and substrate scope.

Chemical Properties and Reactivity

Key Chemical Reactions

This compound can undergo several types of chemical reactions:

Nucleophilic Aromatic Substitution: The bromine atom on the benzene (B151609) ring can be replaced by other nucleophiles under certain conditions, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). acs.org This allows for the introduction of a wide variety of functional groups at the 6-position.

Electrophilic Aromatic Substitution: The benzene part of the benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation. The directing effects of the existing substituents (bromo and methoxy) would determine the position of the incoming electrophile.

Modification of the Methoxy (B1213986) Group: The methoxy group can potentially be cleaved to yield the corresponding 2-hydroxybenzothiazole (B105590) derivative.

Stability and Storage

Like many organic compounds, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is generally stable under normal laboratory conditions. Some sources recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C. chemicalbook.com

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and signal multiplicities for 6-bromo-2-methoxy-1,3-benzothiazole are not available in the reviewed literature. This data is crucial for unequivocally assigning the positions of the hydrogen and carbon atoms within the molecule's aromatic and methoxy (B1213986) groups, confirming the substitution pattern of the benzothiazole (B30560) core.

Infrared (IR) Spectroscopy for Functional Group Identification

Published IR spectra for this compound could not be located. An experimental spectrum would be necessary to identify the characteristic absorption bands corresponding to the C-Br, C-O, C=N, and aromatic C-H and C=C vibrations, which confirm the presence of the key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound is known to be 244.11 g/mol (C₈H₆BrNOS), specific mass spectrometry data, including the experimental mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern, is not available. This information is vital for confirming the molecular weight and deducing the structural components of the molecule.

X-ray Crystallography for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. Such a study would be required to determine its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although data is available for similar structures like 6-bromo-2-methylsulfanyl-1,3-benzothiazole, which show a nearly planar benzothiazole ring system, these findings cannot be directly attributed to the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental UV-Vis spectroscopic data for this compound, which would detail its maximum absorption wavelengths (λmax) and correspond to the electronic π→π* and n→π* transitions within the conjugated system, could not be found in the available literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for investigating the structural and electronic properties of benzothiazole (B30560) derivatives. researchgate.netresearchgate.netnih.gov These calculations offer a balance between accuracy and computational cost, making them ideal for studying complex heterocyclic systems.

The geometry of a molecule is fundamental to its chemical behavior. For benzothiazole systems, DFT calculations are used to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Studies on closely related compounds, such as 6-bromo-2-methylsulfanyl-1,3-benzothiazole, have shown that the benzothiazole core is nearly planar. nih.govnih.gov The dihedral angle, which measures the twist between the fused benzene (B151609) and thiazole (B1198619) rings, is typically very small, often around 1.0°. nih.gov This planarity is a result of the extensive π-electron conjugation throughout the bicyclic system.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and less stable. researchgate.net For various benzothiazole derivatives, these energy gaps have been calculated to be in the range of 4.46 to 5.07 eV. researchgate.netresearchgate.net The HOMO-LUMO gap analysis helps in understanding the charge transfer interactions that can occur within the molecule. semanticscholar.org

The table below shows HOMO-LUMO gap values for several benzothiazole derivatives, illustrating the typical range for this class of compounds.

| Compound/Derivative | HOMO-LUMO Gap (ΔE) in eV | Reference |

| Substituted Benzothiazole 1 | 4.46 | researchgate.net |

| Substituted Benzothiazole 2 | 4.73 | researchgate.net |

| Substituted Benzothiazole 3 | 4.93 | researchgate.net |

| Substituted Benzothiazole 4 | 5.07 | researchgate.net |

| 2-Arylbenzothiazole Derivative | 5.31 | researchgate.net |

This table presents data for representative benzothiazole compounds to illustrate the typical energy gap range.

Electrostatic Molecular Potential (EMP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The EMP map displays different potential values on the electron density surface using a color spectrum.

In a typical EMP map, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. For benzothiazole derivatives, the nitrogen atom of the thiazole ring and the oxygen atom of the methoxy (B1213986) group are expected to be regions of high electron density (colored red), making them likely sites for interaction with electrophiles. uni-saarland.de The hydrogen atoms of the aromatic ring typically show positive potential (colored blue), indicating their susceptibility to nucleophilic attack.

Aromaticity Studies

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. For fused ring systems like benzothiazole, it is important to assess the aromatic character of each individual ring.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based method used to quantify the aromaticity of a molecule. It evaluates the deviation of bond lengths within a ring from an ideal aromatic system. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system. Negative values indicate anti-aromaticity.

For the closely related compound 6-bromo-2-methylsulfanyl-1,3-benzothiazole, HOMA calculations show that the benzene ring possesses a high degree of aromaticity, while the thiazole ring is significantly less aromatic. nih.govresearchgate.net This trend is a common feature in benzothiazole derivatives. nih.gov

Data based on the closely analogous compound 6-bromo-2-methylsulfanyl-1,3-benzothiazole.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for determining aromaticity. github.io It involves calculating the magnetic shielding at the center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. A positive value signifies a paratropic ring current, characteristic of anti-aromaticity.

Consistent with HOMA results, NICS calculations for 6-bromo-2-methylsulfanyl-1,3-benzothiazole confirm that the benzene ring is substantially more aromatic than the thiazole ring. nih.govscilit.com The significantly more negative NICS value for the benzene ring points to a stronger ring current and greater π-electron delocalization compared to the five-membered thiazole ring. nih.gov

NICS Values for a Representative 6-Bromobenzothiazole System

| Molecular Ring | NICS(0) (ppm) | NICS(1)zz (ppm) | Aromatic Character | Reference |

|---|---|---|---|---|

| Benzene Ring | -9.61 | -25.44 | Aromatic | nih.gov |

| Thiazole Ring | -7.71 | -15.89 | Weakly Aromatic | nih.gov |

Data based on the closely analogous compound 6-bromo-2-methylsulfanyl-1,3-benzothiazole. NICS(1)zz refers to the out-of-plane tensor component calculated 1 Å above the ring center.

Delocalization of Pi-Electrons within Benzene and Thiazole Rings

The stability of the 6-bromo-2-methoxy-1,3-benzothiazole molecule is significantly influenced by the delocalization of π-electrons across its fused benzene and thiazole rings. bohrium.comcore.ac.uk This delocalization involves the p-orbitals of the carbon, nitrogen, and sulfur atoms, creating a conjugated system that spreads electron density over the entire bicyclic structure. In benzothiazole derivatives, this extended π-system is a key factor in their chemical stability and reactivity. core.ac.uk

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge transfer, hyperconjugative interactions, and the stability of molecules. scirp.orgscirp.org In the context of benzothiazole derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) from donor (Lewis-type) to acceptor (non-Lewis type) orbitals. core.ac.uk These interactions, often represented by second-order perturbation theory analysis, quantify the stabilization energy associated with electron delocalization.

For this compound, several key interactions would be anticipated:

π → π* interactions: These are characteristic of aromatic systems and are the primary contributors to the delocalization and stability of the fused ring system.

NBO analyses of various benzothiazole derivatives consistently show that interactions involving the lone pairs of heteroatoms are crucial for molecular stability. scirp.orgbohrium.com The stabilization energies (E(2)) associated with these interactions are typically in the range of several kcal/mol, indicating their importance.

Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies in Substituted Benzothiazoles

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) - Representative Range |

| π(C-C) | π(C-C) | 15-25 |

| LP(N) | π(C-S) | 5-15 |

| LP(S) | σ(C-N) | 2-8 |

| LP(O) of Methoxy | π(C-C) of Benzene | 5-12 (Estimated) |

Note: The values presented are representative ranges based on studies of various substituted benzothiazoles and are intended to be illustrative for this compound. scirp.orgscirp.org

Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method employed to predict the electronic absorption spectra (UV-Vis) of molecules. scirp.orgscirp.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption. doi.org

For benzothiazole and its derivatives, the main electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. scirp.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often involved in the primary electronic transitions. researchgate.netmdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the electronic properties and the position of the absorption bands. nbu.edu.sa

In this compound, the electron-donating methoxy group and the electron-withdrawing bromo group would be expected to influence the energies of the frontier molecular orbitals. Based on TD-DFT studies of other substituted benzothiazoles, the predicted λmax for this compound would likely fall in the range of 250-350 nm. scirp.orgdoi.org

Table 2: Predicted Spectroscopic Data for a Hypothetical Benzothiazole Derivative based on TD-DFT Calculations

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | ~320 | 0.25 | HOMO → LUMO (π → π) |

| S0 → S2 | ~290 | 0.15 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | ~265 | 0.10 | n → π* |

Note: This table is a hypothetical representation based on typical TD-DFT results for substituted benzothiazoles and serves as an example of the type of data generated. scirp.orgscirp.orgdoi.org

Molecular Dynamics Simulations (if applicable to specific interactions)

Derivatization and Functionalization Strategies for 6 Bromo 2 Methoxy 1,3 Benzothiazole

Modification at the Bromine Position

The bromine atom at the 6-position of the benzothiazole (B30560) ring serves as a versatile handle for introducing a variety of functional groups through reactions such as halogen dance and cross-coupling.

Halogen Dance Reactions

Cross-Coupling Reactions (e.g., Palladium-catalyzed C-C, C-N, C-S couplings)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. The bromine atom at the 6-position of 6-bromo-2-methoxy-1,3-benzothiazole makes it an excellent substrate for these transformations.

Palladium-catalyzed C-C couplings , such as the Suzuki-Miyaura reaction, are widely used to introduce new aryl or alkyl groups. For instance, the Suzuki cross-coupling reaction of 2-(4-bromophenyl)benzo[d]thiazole with various arylboronic acids has been successfully employed to synthesize a range of biaryl benzothiazole derivatives in high yields (80-95%). hpu2.edu.vn This methodology could be directly applied to this compound to generate a library of 6-aryl-2-methoxy-1,3-benzothiazoles. The reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₄ or complexes derived from ligands like XPhos, in the presence of a base. uni-muenchen.denih.govjst.go.jp

Palladium-catalyzed C-N couplings , often referred to as Buchwald-Hartwig amination, enable the formation of arylamines. This reaction would allow for the introduction of various primary or secondary amines at the 6-position of the benzothiazole ring. For example, the coupling of 6-bromo-4-methyl-2-phenyl-1,3-benzoxazole with tert-butyl carbamate (B1207046) has been achieved using a palladium catalyst. jst.go.jp

Palladium-catalyzed C-S couplings offer a route to synthesize aryl thioethers. This would involve reacting this compound with a thiol in the presence of a palladium catalyst.

These cross-coupling reactions provide a powerful and flexible platform for the extensive derivatization of the 6-position of the benzothiazole core, allowing for the introduction of a wide range of substituents to modulate the molecule's properties. acs.org

Modification at the Methoxy (B1213986) Position

The methoxy group at the 2-position of the benzothiazole ring can also be a site for functionalization, primarily through demethylation followed by subsequent reactions.

Demethylation and Subsequent Alkylation/Acylation

The methoxy group can be cleaved under harsh acidic conditions to yield the corresponding 2-hydroxy-1,3-benzothiazole (or its tautomeric 1,3-benzothiazol-2(3H)-one) derivative. Biocatalytic methods for demethylation of aryl methyl ethers have also been developed and could offer a milder alternative. researchgate.net Once the hydroxyl group is unmasked, it can be further functionalized through alkylation or acylation reactions.

Alkylation of the resulting hydroxyl group with various alkyl halides would lead to a series of 2-alkoxy-6-bromo-1,3-benzothiazole derivatives. This allows for the introduction of different alkyl chains, potentially influencing the lipophilicity and steric profile of the molecule.

Acylation with acyl chlorides or anhydrides would produce 2-acyloxy derivatives. For example, the synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide involves the reaction of 6-bromo-1,3-benzothiazol-2-amine with 4-butoxybenzoyl chloride. A similar strategy could be applied to the hydroxylated intermediate.

Derivatization at the Thiazole (B1198619) Ring (C2 Position)

The C2 position of the benzothiazole ring is highly susceptible to nucleophilic attack, especially when a good leaving group is present. The methoxy group in this compound can act as a leaving group, facilitating the introduction of various nucleophiles.

Nucleophilic Substitution of 2-Substituents (e.g., formation of 2-amino, 2-hydrazinyl, 2-sulfanyl derivatives)

The 2-methoxy group can be displaced by a variety of nucleophiles to generate a diverse range of 2-substituted 6-bromobenzothiazoles.

Formation of 2-amino derivatives: Reaction with amines leads to the formation of 2-aminobenzothiazoles. The synthesis of 2-amino-6-bromobenzothiazole (B93375) and its derivatives is a well-established process. researchgate.netontosight.aialayen.edu.iq These compounds can be further functionalized, for example, by N-alkylation or acylation. semanticscholar.orgaip.org For instance, N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride has been synthesized, showcasing the potential for complex amide formation at the 2-amino position. smolecule.com

Formation of 2-hydrazinyl derivatives: Treatment with hydrazine (B178648) hydrate (B1144303) results in the formation of 2-hydrazinyl-6-bromo-1,3-benzothiazole. chemicalbook.com This hydrazinyl derivative is a key intermediate for the synthesis of various Schiff bases and other heterocyclic systems. jddtonline.inforipublication.com For example, a series of 1-(6-bromobenzo[d]thiazol-2-yl)-2-(disubstitutedmethylene)hydrazine derivatives have been prepared from this intermediate. jddtonline.inforesearchgate.net

Formation of 2-sulfanyl derivatives: Reaction with sulfur nucleophiles, such as thiols or sodium hydrosulfide, would yield 2-sulfanylbenzothiazole derivatives. For example, 6-bromo-2-(methylthio)benzo[d]thiazole (B1289472) has been synthesized and characterized. nih.gov These 2-alkylsulfanyl derivatives are also valuable precursors for further transformations. mdpi.com

The reactivity of the C2 position provides a facile entry into a wide range of functionalized 6-bromobenzothiazoles, which are important building blocks in medicinal chemistry and materials science. nih.govresearchgate.net

Synthesis of Schiff Bases and Imine Derivatives

The synthesis of Schiff bases and imine derivatives from 2-amino-6-substituted benzothiazoles is a common and versatile method for introducing structural diversity. This typically involves the condensation reaction between the primary amine group of the benzothiazole derivative and an aldehyde or ketone.

One prevalent method involves refluxing an equimolar mixture of a 2-amino-6-substituted benzothiazole with a selected aromatic aldehyde in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of glacial acetic acid or piperidine. jocpr.comjetir.org For instance, Schiff bases have been synthesized by reacting 2-amino-6-bromobenzothiazole with o-vanillin. jocpr.comresearchgate.net The reaction mixture is typically refluxed for several hours, after which the product is isolated, purified by recrystallization, and characterized using spectroscopic techniques like IR, NMR, and mass spectrometry. jocpr.comjetir.org

The general synthetic route can be represented as follows:

An equimolar mixture of the 2-amino-6-bromobenzothiazole and an aromatic aldehyde is dissolved in a solvent like absolute ethanol.

A catalytic amount of an acid (e.g., glacial acetic acid) or a base (e.g., piperidine) is added to the mixture. jocpr.comjetir.org

The reaction mixture is heated under reflux for a period of 3 to 8 hours. jocpr.comiosrjournals.org

Upon cooling, the solid product that forms is filtered, washed, and recrystallized to yield the purified Schiff base. jocpr.com

This methodology has been successfully applied to synthesize a variety of Schiff bases using different substituted aldehydes, including those with chloro, hydroxy, and methoxy groups. jetir.orgresearchgate.net The formation of the characteristic azomethine (–C=N–) group is a key feature of these derivatives. jocpr.com

Table 1: Examples of Synthesized Schiff Bases from 2-Amino-6-bromobenzothiazole

| Aldehyde Reactant | Resulting Schiff Base | Reference |

| o-Vanillin | o-Vanilidine-2-amino-6-bromo benzothiazole | jocpr.comresearchgate.net |

| 4-chloro-2-hydroxybenzaldehyde | N-(4-chloro-2-hydroxybenzylidene)-6-bromobenzo[d]thiazol-2-amine | jetir.org |

| p-Bromobenzaldehyde | Benzylidene-2-imino-6-bromobenzothiazole derivative | iosrjournals.org |

Cyclization Reactions to Form Fused Heterocycles

Further derivatization of the initially formed Schiff bases or other intermediates derived from this compound can lead to the construction of more complex, fused heterocyclic systems. These cyclization reactions are of significant interest as they generate novel molecular frameworks.

A prominent cyclization reaction involves the conversion of Schiff bases into thiazolidinone derivatives. This is typically achieved by reacting the Schiff base with a compound containing a thiol group, most commonly thioglycolic acid (mercaptoacetic acid). tsijournals.comhilarispublisher.com

The general procedure for thiazolidinone formation is as follows:

A Schiff base derived from a 2-amino-6-substituted benzothiazole is reacted with an equimolar amount of thioglycolic acid. tsijournals.com

The reaction can be carried out by heating the mixture, sometimes in a solvent like dry benzene (B151609) or without a solvent at elevated temperatures (e.g., 120°C). tsijournals.comhilarispublisher.com

The reaction mixture is then cooled and treated with a solution of sodium bicarbonate to neutralize any excess acid and precipitate the product. tsijournals.com

The resulting solid thiazolidinone derivative is filtered, washed, and purified by recrystallization. tsijournals.com

This cyclization results in the formation of a five-membered thiazolidinone ring fused to the benzothiazole scaffold. tsijournals.comresearchgate.net The synthesis of 2-aryl-3-(6-substituted-benzothiazolyl)-1,3-thiazolidine-4-ones has been reported through the condensation of substituted 2-aminobenzothiazoles with aromatic aldehydes, followed by reaction with mercaptoacetic acid. researchgate.net

A specific example is the synthesis of 2-(4-hydroxyphenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,3-thiazolidin-4-one from the corresponding Schiff base and thioglycolic acid. tsijournals.com More complex thiazolidinone-appended benzothiazolo[2,3-c] jocpr.comiosrjournals.orgCurrent time information in Bangalore, IN.triazole derivatives have also been synthesized, highlighting the versatility of this approach. rsc.org

The benzothiazole framework can also be functionalized to incorporate oxadiazole and triazole rings, leading to the formation of fused or linked heterocyclic systems. These syntheses often involve multi-step reaction sequences starting from a suitable benzothiazole derivative.

For instance, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved from a precursor containing a carboxylic acid hydrazide group. This hydrazide can be cyclized using various reagents to form the oxadiazole ring. While direct synthesis from this compound is not explicitly detailed in the provided context, the general strategies for forming these rings on related heterocyclic systems are well-established. For example, 3-(bromoacetyl)coumarin (B1271225) has been condensed with 2-amino-1,3,4-oxadiazole derivatives. rsc.org

Similarly, triazole ring annulation can be accomplished through various synthetic routes. One common method involves the reaction of a hydrazine derivative with a suitable precursor. For example, benzothiazole-2-thiol has been reacted with propargyl bromide and subsequently with aromatic azides to afford 1,2,3-triazole based bis-heterocyclic compounds. derpharmachemica.com The synthesis of benzothiazole–triazole hybrids has been achieved through a one-pot process involving 2-hydrazinobenzothiazole. rsc.org Furthermore, the synthesis of substituted 1,3,4-oxadiazole coupled 1,2,3-triazole analogues has been reported, demonstrating the construction of these linked heterocyclic systems. researchgate.net

The fusion of benzimidazole (B57391) and quinazoline (B50416) rings onto the benzothiazole core represents another important functionalization strategy, leading to the creation of complex polycyclic aromatic systems.

The synthesis of benzimidazole-fused quinazolinones can be achieved through various synthetic pathways. One approach involves the reaction of 2-(2-bromophenyl)benzimidazoles with cyanamide (B42294) under microwave irradiation in the presence of a copper catalyst to yield benzo iosrjournals.orgresearchgate.netimidazo[1,2-c]quinazolin-6-amines. researchgate.net Another method describes the synthesis of substituted quinazolin-4(3H)-ones through a one-pot, three-component tandem reaction using a CuI/L-proline catalytic system. researchgate.net

Furthermore, the synthesis of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives has been reported, where the quinazolinone fragment is constructed by reacting 2-amino-5-bromobenzoic acid with a primary amine and triethyl orthoformate. acs.org This demonstrates the direct linkage of a quinazolinone moiety to a benzothiazole ring system. The fusion of a benzimidazole ring to a thiazolo[3,2-a]benzimidazole core has also been described, starting from 1-(6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone. nih.gov

Synthesis of Polyfunctionalized Benzothiazoles

The synthesis of polyfunctionalized benzothiazoles involves the introduction of multiple functional groups onto the benzothiazole scaffold, often starting from a pre-functionalized precursor like this compound. These synthetic strategies aim to create molecules with tailored properties by combining different pharmacophores or reactive handles.

One common approach is the condensation of a substituted 2-aminobenzothiazole (B30445) with various reagents. For example, 2-amino-6-methoxybenzothiazole (B104352) has been used as a starting material for the synthesis of various derivatives. derpharmachemica.com The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines has been achieved by first preparing the 6-substituted-2-aminobenzothiazole through the condensation of a p-substituted aniline (B41778) with ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine. derpharmachemica.com

Another strategy involves the modification of existing functional groups. For instance, the synthesis of 2-mercaptobenzothiazole (B37678) and 1,2,3-triazole based bis-heterocyclic compounds was achieved by reacting benzothiazole-2-thiol with propargyl bromide, followed by a click chemistry reaction with aromatic azides. derpharmachemica.com This highlights the use of the thiol group as a handle for further functionalization.

The synthesis of polyfunctionalized benzothiazoles can also be achieved through multi-step reaction sequences. An example is the synthesis of 2-amino-6-methoxybenzothiazole derivatives where the starting material is dissolved in dry acetone (B3395972) with potassium carbonate and irradiated, followed by the addition of ethyl chloroacetate. derpharmachemica.com This leads to the introduction of an ester functional group which can be further modified.

Structure Activity Relationship Sar Studies: Mechanistic Insights

Influence of Bromine Substitution on Electronic Properties and Reactivity

The introduction of a bromine atom at the 6-position of the benzothiazole (B30560) ring significantly alters the molecule's electronic landscape and reactivity. Halogen-substituted benzothiazoles are of particular interest due to the unique chemical properties imparted by the halogen.

The bromine atom acts primarily as an electron-withdrawing group through its inductive effect, while also contributing some electron density to the aromatic system via resonance. This dual nature influences the reactivity of the benzothiazole core. The electron-withdrawing character of bromine deactivates the benzene (B151609) ring to some extent towards electrophilic aromatic substitution. However, studies on the bromination of aminobenzothiazoles show that the existing substituents strongly direct the position of further electrophilic attack. rsc.org

Furthermore, the bromine atom serves as a valuable synthetic handle. It is a competent leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups at the 6-position. smolecule.com It can also participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form C-C bonds, enabling the synthesis of a wide array of 6-arylbenzothiazole derivatives. nih.gov The presence of the bromine atom also introduces significant polarizability and the potential for halogen bonding, a type of non-covalent interaction that can be crucial in molecular recognition and the binding of the molecule to biological targets.

Role of the Methoxy (B1213986) Group in Modulating Molecular Interactions

The methoxy group (-OCH3) at the C2 position plays a pivotal role in modulating the molecule's interactions. As an electron-donating group, it influences the electronic properties of the benzothiazole system. The presence of the methoxy group, along with other functional groups, contributes significantly to the chemical and biological properties of benzothiazole derivatives, affecting their solubility, reactivity, and interactions with biological macromolecules like enzymes and DNA. ontosight.aiiosrjournals.org

The oxygen atom of the methoxy group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. While the methyl group itself cannot form hydrogen bonds, weak C-H···O interactions involving methoxy groups have been observed in the crystal structures of related heterocyclic compounds, contributing to the stability of their supramolecular assemblies. mdpi.com The ability to accept hydrogen bonds is a critical feature in molecular recognition, allowing the molecule to orient itself within the active site of a protein or receptor. In some contexts, the presence of an electron-donating methoxy group can facilitate certain chemical reactions, such as electrophilic attack, by increasing the electron density of the heterocyclic system.

Impact of C2 Substitutions on Molecular Recognition and Biological Interactions

The substituent at the C2 position of the benzothiazole scaffold is a major determinant of biological activity. mdpi.comrepec.org The nature of this substituent can dramatically alter a compound's pharmacological profile, influencing everything from its mechanism of action to its potency. The design of new drugs often focuses on modifying this position to enhance biological effects. mdpi.com

Both steric and electronic factors of the C2 substituent are critical. The size and shape (steric effects) of the group can dictate whether the molecule can physically fit into a biological target's binding site. Bulky substituents can cause steric hindrance, which may either block a desired interaction or, conversely, lock the molecule into a favorable conformation. nih.gov

The electronic properties of the C2 substituent are equally important. Electron-donating groups (like methoxy) and electron-withdrawing groups (like nitro) can tune the electronic distribution of the entire benzothiazole ring system. mdpi.com This, in turn, affects the molecule's ability to participate in various non-covalent interactions that are essential for binding to a biological partner. For instance, in a series of benzothiazoles designed as tubulin polymerization inhibitors, compounds with an electron-donating methoxy group showed more potent activity than those with electron-withdrawing groups. nih.gov Theoretical studies on benzothiazole derivatives have quantified these effects, showing how different substituents alter the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for charge transfer and reactivity. mdpi.com

| Compound | Substituent at C2 | HOMO Energy (S₀) | LUMO Energy (S₀) | Energy Gap (Egap) |

|---|---|---|---|---|

| Comp1 | -CH₃ (on furan) | -5.59 | -1.95 | 3.64 |

| Comp2 | -CH₃ (on furan) | -5.58 | -1.88 | 3.70 |

| Comp3 | -NO₂ (on furan) | -6.18 | -3.35 | 2.83 |

| Comp4 | -CH₃ (on furan) | -5.52 | -1.92 | 3.60 |

Data derived from a study on furan-based benzothiazole derivatives, illustrating the principle of substituent effects.

The ability of a C2 substituent to participate in hydrogen bonding is a paramount factor in molecular recognition. Hydrogen bonds are highly directional and specific, making them fundamental to the way molecules bind to biological targets like proteins and nucleic acids. scirp.org Substituents containing -OH, -NH2, or other similar functionalities can act as hydrogen bond donors. mdpi.com In contrast, groups containing oxygen or nitrogen atoms, such as the methoxy group in 6-bromo-2-methoxy-1,3-benzothiazole, can act as hydrogen bond acceptors.

In many heterocyclic structures, intramolecular hydrogen bonds between a substituent on an attached phenyl ring and the nitrogen atom of the benzothiazole ring can pre-organize the molecule into a specific conformation for binding. mdpi.com Intermolecular hydrogen bonds are also crucial for forming stable drug-receptor complexes. For example, crystal structure analyses of various benzothiazole derivatives reveal robust and predictable hydrogen-bonding patterns, such as R²₂(8) loop motifs, where an amine group on the benzothiazole system forms a pair of hydrogen bonds with a carboxylate anion. nih.gov The presence, number, and geometric arrangement of these hydrogen bonds are often correlated with the biological efficacy of the compound.

Conformational Analysis and Molecular Flexibility related to Activity

The three-dimensional shape (conformation) and flexibility of a molecule are intrinsically linked to its biological activity. A molecule must adopt a specific conformation to fit correctly into the binding pocket of its target. The benzothiazole ring system itself is relatively planar. However, the substituents attached to it, particularly at the C2 position, can have rotatable bonds, granting the molecule a degree of conformational flexibility.

Biological Activity Investigations: Mechanistic and in Vitro Studies

Enzyme Inhibition Studies

The benzothiazole (B30560) scaffold is a common feature in many biologically active compounds, and its derivatives have been shown to inhibit various enzymes.

Research into the enzyme inhibition of benzothiazole derivatives has identified several specific protein targets. While direct studies on 6-bromo-2-methoxy-1,3-benzothiazole are limited, research on closely related compounds provides significant insights. For instance, a derivative featuring a methoxy (B1213986) group on the benzothiazole ring and a bromine substituent has demonstrated notable cytotoxic activity against MCF-7 breast cancer cells, with an IC50 value of 10.78 ± 0.892 µM. researchgate.net This activity is supported by molecular docking studies indicating inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net

Derivatives of 2-amino-6-bromobenzothiazole (B93375) have been identified as potent inhibitors of urease, an enzyme implicated in pathologies associated with Helicobacter pylori. hzdr.de Furthermore, acetamide (B32628) derivatives of 6-methoxy-1,3-benzothiazole have been synthesized and shown to possess antimicrobial properties, with molecular docking studies suggesting DNA gyrase as a probable target. researchgate.net In another study, methoxy-substituted benzothiazoles were found to be potent inhibitors of the enzyme NQO2 (NRH:quinone oxidoreductase 2), which is a target for inflammation and cancer. nih.gov

Table 1: Enzyme Inhibition by Benzothiazole Derivatives

| Compound/Derivative | Target Enzyme | Activity/Potency | Reference |

| Methoxy-bromo-benzothiazole derivative | EGFR Tyrosine Kinase | IC50 = 10.78 ± 0.892 µM (MCF-7 cells) | researchgate.net |

| 2-Amino-6-bromobenzothiazole derivatives | Urease | Potent inhibition | hzdr.de |

| N-(6-methoxy-1,3-benzothiazol-2-yl) acetamide derivatives | DNA Gyrase (probable) | Antimicrobial activity | researchgate.net |

| Methoxybenzothiazole derivatives | NQO2 | Potent inhibition | nih.gov |

Structure-based ligand design and molecular docking are powerful tools to understand the interaction between a ligand and its target protein at a molecular level. Several studies have employed these techniques to investigate benzothiazole derivatives.

Molecular docking of a methoxy-bromo-benzothiazole derivative revealed a strong binding affinity to the active site of EGFR tyrosine kinase, with a docking score of -6.7 kcal/mol. researchgate.net This interaction is thought to be responsible for the observed cytotoxicity in cancer cells. In the context of antimicrobial activity, benzothiazole derivatives have been docked against Cytochrome P450 14-alpha-sterol demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis, showing good to moderate binding affinity. researchgate.net

Docking studies of acetamide-linked benzothiazole derivatives against the DNA gyrase of E. coli have also been performed, revealing interactions that are consistent with their observed antimicrobial activity. researchgate.net Furthermore, in the search for new anti-tubercular agents, molecular docking studies of benzothiazole derivatives have been conducted against the DprE1 target from Mycobacterium tuberculosis. rsc.org

Table 2: Molecular Docking Studies of Benzothiazole Derivatives

| Compound/Derivative | Protein Target | Docking Score/Binding Affinity | Key Interactions/Findings | Reference |

| Methoxy-bromo-benzothiazole derivative | EGFR Tyrosine Kinase | -6.7 kcal/mol | Superior binding interactions | researchgate.net |

| Benzothiazole derivatives | Cytochrome P450 14 alpha-sterol demethylase (CYP51) | Good-moderate binding affinity | Potential antifungal mechanism | researchgate.net |

| Acetamide-linked benzothiazole derivatives | DNA Gyrase (E. coli) | Consistent with antimicrobial activity | Probable interactions with the protein | researchgate.net |

| Benzothiazole derivatives | DprE1 (M. tuberculosis) | - | Search for potent inhibitors | rsc.org |

Receptor Binding and Modulation of Signal Transduction Pathways

The interaction of benzothiazole derivatives with cellular receptors can modulate signal transduction pathways, leading to various physiological effects. A notable study in this area focused on the development of fluorinated and methoxylated benzothiazole derivatives as ligands for cannabinoid receptors.

This research led to the discovery of compounds with high affinity and selectivity for the cannabinoid CB2 receptor. hzdr.de For example, the introduction of a 6-methoxy substituent on the benzothiazole ring of an N3-(4-fluorobutyl)adamantyl amide derivative resulted in a compound with a two-fold greater selectivity for the CB2 receptor and a Ki value of 0.38 nM. hzdr.de These findings highlight the potential of methoxy-substituted benzothiazoles to modulate the activity of G-protein coupled receptors and their associated signaling pathways. The benzothiazole ring is recognized for its capacity to interact with a variety of enzymes and receptors, thereby influencing their activity.

DNA Interaction Studies

The interaction of small molecules with DNA can have profound effects on cellular processes such as replication and transcription. Benzothiazole derivatives have been investigated for their ability to bind to and modify DNA.

DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, is a common mechanism of action for many bioactive compounds. Studies on metal complexes of a Schiff base derived from 6-methoxy-benzothiazole have shown that these complexes can bind to calf thymus DNA (CT-DNA) through an intercalative mode. semanticscholar.org This binding was confirmed by absorption titrations, fluorescence quenching, and viscosity measurements. semanticscholar.org The binding affinity of these complexes to DNA suggests a potential mechanism for their observed biological activities.

By binding to DNA, benzothiazole derivatives can interfere with crucial cellular processes. The photocleavage of plasmid pBR322 DNA has been observed in the presence of metal complexes of a 6-methoxy benzothiazole derivative, indicating that these compounds can induce DNA damage upon irradiation. semanticscholar.org This cleavage of DNA can lead to the disruption of DNA replication and transcription, ultimately resulting in cellular dysfunction and death. Such properties are often exploited in the development of anticancer agents.

Cellular Studies (In Vitro)

The biological potential of this compound and its related derivatives has been explored through a variety of in vitro cellular studies. These investigations have revealed a range of activities, including the ability to inhibit cancer cell growth, combat microbial pathogens, and modulate immune responses. The benzothiazole nucleus is a versatile scaffold, and substitutions at various positions significantly influence its biological profile. uop.edu.joresearchgate.net

Derivatives of the benzothiazole scaffold have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. While direct studies on this compound are not extensively detailed, research on structurally similar compounds provides insight into its potential antiproliferative activities.

For instance, substituted methoxybenzamide benzothiazole derivatives have shown notable anti-tumor potential, with IC50 values ranging from 1.1 µM to 8.8 µM against cell lines including the epidermoid carcinoma cell line A431 and the breast cancer cell line MDA-MB-468. nih.gov Fluorinated 2-aryl benzothiazole derivatives exhibited potent activity against the human breast adenocarcinoma cell line MCF-7, with GI50 values as low as 0.4 µM. nih.gov Furthermore, other benzothiazole derivatives have been tested against human macrophage (U-937) and human leukemia monocytic (THP-1) cell lines, showing antiproliferative activity. nih.gov Isatin-based benzothiazole derivatives have also been found to be active against breast cancer cell lines, including MDA-MB-468 and MCF-7. scispace.com

| Benzothiazole Derivative Class | Cancer Cell Line | Reported Activity (IC50/GI50) | Source |

|---|---|---|---|

| Substituted Methoxybenzamide Benzothiazoles | A431, MDA-MB-468 | 1.1 µM - 8.8 µM | nih.gov |

| Fluorinated 2-Aryl Benzothiazoles | MCF-7 | 0.4 µM | nih.gov |

| Thiourea (B124793) Containing Benzothiazoles | U-937 | 16.23 ± 0.81 µM | nih.gov |

| Isatin-Mannich Base Derivatives | MDA-MB-468 | 11.68 µM | scispace.com |

| Thiazolyl-Pyrazoline Derivatives | MCF-7 | 0.07 µM | nih.gov |

| Thiazolyl-Pyrazoline Derivatives | HL-60 | 0.025 - 0.42 µM | nih.gov |

The anticancer effects of benzothiazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and interference with the normal cell cycle progression. Studies on benzothiazole-triazole hybrids have shown they can trigger cell cycle arrest in the G2/M phase and promote apoptosis in breast cancer cells. nih.gov The mechanism for this apoptosis is linked to the inhibition of the Bcl-2 protein, a key regulator of cell death. nih.gov

Flow cytometry analysis has confirmed that these compounds can cause an accumulation of cells in specific phases of the cell cycle. For example, certain benzothiazole derivatives led to an arrest in the S phase or G1/S phase in MCF-7 breast cancer cells. nih.gov This disruption of the cell cycle prevents cancer cells from dividing and proliferating, ultimately leading to cell death. nih.gov

| Derivative Class | Cell Line | Observed Mechanism | Source |

|---|---|---|---|

| Benzothiazole-Triazole Hybrids | Triple-Negative Breast Cancer | Cell cycle arrest at G2/M phase, Apoptosis via Bcl-2 inhibition | nih.gov |

| Pyrimidinyl-Thio-Acetamide Benzothiazoles | MCF-7 | Cell cycle arrest at S phase or G1/S phase, Apoptosis induction | nih.gov |

| General Benzothiazole Derivatives | Various Cancer Cells | Apoptosis induction and cell cycle arrest |

The benzothiazole ring system is a core component of various compounds exhibiting a broad spectrum of antimicrobial activity. innovareacademics.inscispace.com Derivatives have shown efficacy against both Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (such as Escherichia coli and Pseudomonas aeruginosa), as well as against yeast, including Candida albicans. uop.edu.joinnovareacademics.in

A study on a series of N-(6-substituted-1,3-benzothiazol-2-yl) acetamides, which are structurally related to this compound, revealed significant antibacterial potential. Specifically, the compound N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide showed potent activity against several bacterial strains with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/ml against E. coli. researchgate.net Other research highlights that benzothiazole derivatives can possess a broad spectrum of activity with MIC values ranging from 3.12 to 100 µg/ml against various microorganisms. scispace.com The antimicrobial efficacy is often enhanced by the benzothiazole ring system itself. scispace.com

| Derivative | Microorganism | Type | Reported MIC (µg/ml) | Source |

|---|---|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide | S. aureus | Gram-positive | 12.5 | researchgate.net |

| B. subtilis | Gram-positive | 6.25 | researchgate.net | |

| E. coli | Gram-negative | 3.125 | researchgate.net | |

| P. aeruginosa | Gram-negative | 6.25 | researchgate.net | |

| 2-[4-(azepan-1-yl) but-2- yn-1-yl]-1,3- benzothiazole | S. aureus | Gram-positive | 15.62 | uop.edu.jo |

| 2-[4-(2,6- dimethylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole | P. aeruginosa | Gram-negative | 31.25 | uop.edu.jo |

| Benzothiazole-Isatin Hybrid (Compound 41c) | E. coli | Gram-negative | 3.1 | nih.gov |

| Benzothiazole-Isatin Hybrid (Compound 41c) | P. aeruginosa | Gram-negative | 6.2 | nih.gov |

Benzothiazole derivatives have been identified as potent modulators of the immune system. nih.gov In one study, several benzothiazole analogs demonstrated significant immunosuppressive activity by inhibiting the proliferation of phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs), with IC50 values in the low micromolar range. nih.gov

Certain compounds also potently inhibited the production of key cytokines. For example, some derivatives suppressed the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation, and Interleukin-4 (IL-4), a cytokine involved in the humoral immune response. nih.gov The ability to non-selectively inhibit both IL-2 and IL-4 suggests potential applications in managing autoimmune diseases. nih.gov

Furthermore, these compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated murine macrophages. nih.gov For instance, specific benzothiazole analogs inhibited LPS-induced nitrites by up to 91% at a concentration of 25 μg/mL, indicating a potent anti-inflammatory effect. nih.gov

The antioxidant capacity of benzothiazole derivatives has been evaluated through in vitro assays. nih.gov The ability to scavenge free radicals is a crucial aspect of cellular protection against oxidative stress. In assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH), various benzothiazole derivatives have demonstrated the ability to inhibit this stable radical, indicating their antioxidant potential. nih.gov

In addition to direct radical scavenging, some benzothiazole compounds significantly suppress the oxidative burst that produces reactive oxygen species (ROS) in phagocytic cells. nih.gov This reduction in ROS, coupled with the inhibition of nitric oxide production, underscores the role of the benzothiazole scaffold in mitigating oxidative and nitrosative stress, which are implicated in numerous inflammatory and degenerative diseases. nih.gov

Applications in Chemical Research and Material Science

Building Block for Complex Organic Molecules

The benzothiazole (B30560) framework is a fundamental unit in the synthesis of numerous complex organic structures. The presence of the bromine atom at the 6-position and the methoxy (B1213986) group at the 2-position on 6-bromo-2-methoxy-1,3-benzothiazole provides two distinct points for chemical functionalization, enhancing its utility as a synthetic intermediate.

The this compound scaffold is a key starting point for the construction of a variety of other heterocyclic systems. Closely related analogues, such as 2-amino-6-methoxybenzothiazole (B104352) and 2-amino-6-bromobenzothiazole (B93375), are frequently used to synthesize fused heterocyclic compounds like pyrimidobenzothiazoles through reactions with reagents such as propiolic acid or ethyl acetoacetate. jocpr.com Research has demonstrated the synthesis of six and seven-membered heterocyclic rings, including oxazepines, thiazines, and quinazolines, starting from 2-amino-6-methoxybenzothiazole. aip.org

The bromine atom at the 6-position is particularly significant as it serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgharvard.edu This reaction allows for the formation of new carbon-carbon bonds, enabling the attachment of various aryl or vinyl groups to the benzothiazole core, thereby creating a diverse library of complex molecules. libretexts.orgharvard.eduorganic-chemistry.org Furthermore, the methoxy group at the 2-position can be chemically transformed; for instance, it can be converted from a precursor like 2-amino-6-methoxybenzothiazole, which itself can be used to synthesize more elaborate structures. aip.org The synthesis of 2-bromo-6-methoxybenzothiazole (B1280375) can be achieved from its 2-amino analogue via a Sandmeyer-type reaction, and the resulting bromine at the 2-position is susceptible to nucleophilic substitution, further expanding its synthetic potential.

Table 1: Examples of Heterocyclic Systems Synthesized from Benzothiazole Precursors

| Starting Material Precursor | Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Amino-6-methoxybenzothiazole | 3-Amino acetophenone, 4-Bromo acetophenone, Phthalic anhydride | Oxazepine derivatives | aip.org |

| 2-Amino-6-methoxybenzothiazole | 3-Amino acetophenone, 4-Bromo acetophenone, 2-Mercaptobenzoic acid | Thiazine derivatives | aip.org |

| 2-Amino-6-bromo/methoxybenzothiazole | Propiolic acid, Butanol | Pyrimidobenzothiazole-2-ones | jocpr.com |

| 2-Amino-6-methoxybenzothiazole | Ethyl acetoacetate, Polyphosphoric acid | Pyrimidobenzothiazole-4-ones | jocpr.com |

The benzothiazole core is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent probes for biological imaging and sensing applications. nih.govresearchgate.netmdpi.com The 6-methoxybenzothiazole (B1296504) moiety, in particular, has been incorporated into probes designed for selective imaging. acs.org For instance, a library of 2-styrylbenzothiazoles developed for imaging α-synuclein fibrils included a 6-methoxy derivative which demonstrated high binding affinity. acs.org

The synthesis of these probes often leverages the reactivity of substituted benzothiazoles. Starting from 2-amino-6-methoxy-benzothiazole, researchers have synthesized benzothiazole-triazole derivatives that show potential as probes for detecting amyloid-β aggregation, a hallmark of Alzheimer's disease. rsc.org The synthetic strategy typically involves converting the amine group to a more reactive species or using the inherent nucleophilicity of the ring system. rsc.org The bromine atom in this compound is an ideal functional group for introducing the larger components of a probe via cross-coupling reactions, such as the Heck or Sonogashira reactions, to link the benzothiazole fluorophore to a recognition element or to extend its conjugation, thereby tuning its photophysical properties. nih.govrsc.org

Potential in Development of Advanced Materials

The electronic properties of the benzothiazole ring system make it an attractive component for advanced functional materials. By modifying the substituents on the ring, properties such as conductivity, energy levels, and color can be precisely tuned.

Thiazole-containing compounds are recognized as effective organic semiconductors due to the electron-accepting nature of the thiazole (B1198619) ring. researchgate.net Derivatives of benzothiazole and its fused-ring analogue, benzobisthiazole, have been successfully incorporated into organic field-effect transistors (OFETs). mdpi.comresearchgate.net While this compound itself has not been extensively reported as a primary semiconductor, closely related structures have shown promise. For example, 6-bromo-2-(trifluoromethyl)benzo[d]thiazole (B6357599) has been investigated for its semiconductor characteristics. smolecule.com The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the this compound backbone would significantly influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for semiconductor performance. This tunability suggests its potential as a building block for designing new organic semiconductor materials.

Benzothiazole derivatives are important precursors in the dye industry, particularly for producing azo dyes. mdpi.com The synthesis of these dyes typically involves the diazotization of an amino-substituted benzothiazole, which then couples with an electron-rich species to form the final azo compound. google.comkashanu.ac.ir Specifically, 2-amino-6-methoxybenzothiazole is a known diazo component used in the preparation of heterocyclic azo dyes that exhibit desirable colors and good fastness properties. google.comdergipark.org.tr The resulting dyes have applications in textiles and other areas. dergipark.org.trresearchgate.net The this compound molecule, while not an amino derivative itself, is structurally very similar and can be synthesized from the corresponding amine. The bromine atom offers a site for further chemical modification, allowing for the synthesis of a wider palette of colors and dyes with tailored properties.

Catalytic Applications (e.g., ligand in transition metal catalysis)

The benzothiazole scaffold can be incorporated into larger molecular structures that act as ligands for transition metal catalysts. mdpi.com The nitrogen atom within the thiazole ring is a potential coordination site for metal ions. While direct catalytic use of this compound is not widely documented, its derivatives are excellent candidates for ligand synthesis.

For example, Schiff base ligands prepared from the reaction of 2-amino-6-methoxy-benzothiazole with various aldehydes have been used to form complexes with transition metals like Co(II), Ni(II), and Cu(II). researchgate.net These complexes are of interest for their potential catalytic activities. eie.gr The synthetic route often involves the condensation of the amino group of the benzothiazole with a carbonyl compound to form an imine, which provides an additional coordination site. researchgate.net Therefore, this compound can be considered a valuable precursor for creating bespoke ligands for transition metal catalysis, where the electronic and steric properties can be fine-tuned by leveraging the reactivity of both the bromo and methoxy substituents.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

Future research should prioritize:

One-Pot Syntheses: Developing one-pot reactions starting from readily available precursors like 3-chloro-4-methoxy-aniline could significantly streamline the manufacturing process, reduce waste, and improve yields. researchgate.net

Catalyst Innovation: Investigating novel catalysts, such as camphor (B46023) sulfonic acid or metal-based catalysts, could facilitate milder reaction conditions and improve regioselectivity, which is crucial when dealing with substituted anilines. researchgate.net

Microwave-Assisted Synthesis: Expanding the use of microwave irradiation offers a promising avenue for accelerating reaction times and improving yields, as has been demonstrated for other benzothiazole (B30560) derivatives. guidechem.com

Flow Chemistry: Implementing continuous flow chemistry approaches could enhance the safety, scalability, and consistency of the synthesis, making the compound more accessible for large-scale research and potential commercialization.

Deeper Mechanistic Understanding of Biological Interactions

Derivatives of the 6-bromo-benzothiazole core have shown a wide spectrum of biological activities, including plant growth regulation, and antimicrobial and antiproliferative effects. mdpi.comnih.govijper.org However, for 6-bromo-2-methoxy-1,3-benzothiazole itself and its direct derivatives, a deeper understanding of how they interact with biological systems at a molecular level is largely unexplored.

Future investigations should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets (e.g., enzymes, receptors) with which the compound and its analogues interact.

Structural Biology: Utilizing X-ray crystallography and NMR spectroscopy to solve the three-dimensional structures of these derivatives in complex with their biological targets. This would provide invaluable insight into the precise binding modes and the key molecular interactions driving the biological effect.

Biophysical Techniques: Using methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamic profile of the interactions, which is essential for understanding the structure-activity relationship (SAR).

Cellular Pathway Analysis: Investigating how these compounds modulate specific signaling pathways within cells to exert their effects, for example, by studying their impact on kinases, apoptosis pathways, or inflammatory cascades.

Design and Synthesis of Highly Selective Derivatives

The true potential of the this compound scaffold lies in its use as a template for creating derivatives with high potency and selectivity for specific biological targets. The bromine atom at the 6-position is a particularly attractive site for modification via cross-coupling reactions, while the methoxy (B1213986) group at the 2-position can be readily converted to other functionalities.

Key research avenues include:

Target-Oriented Synthesis: Designing and synthesizing focused libraries of derivatives aimed at specific, therapeutically relevant targets. For instance, benzothiazoles are known to inhibit enzymes like monoamine oxidase B (MAO-B) and vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.comtandfonline.com New derivatives could be tailored to improve potency and selectivity for these or other targets like cyclooxygenase-2 (COX-2). nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—the benzothiazole core, the C2-methoxy group, and the C6-bromo position—to build a comprehensive SAR profile. This will guide the optimization of lead compounds.

Hybrid Molecule Design: Creating hybrid molecules by linking the this compound scaffold with other known pharmacophores to achieve synergistic effects or multi-target activity. Examples could include combining it with moieties from non-steroidal anti-inflammatory drugs (NSAIDs) or known kinase inhibitors. mdpi.com

Integration of Computational and Experimental Approaches for Drug Discovery (pre-clinical)

The synergy between computational modeling and experimental validation has become a powerful paradigm in modern drug discovery. jddhs.comfrontiersin.org Applying this integrated approach to this compound can significantly accelerate the discovery of new drug candidates.

Future efforts should integrate the following:

Molecular Docking and Virtual Screening: Using the 3D structure of therapeutic targets to perform virtual screening of computationally designed libraries of this compound derivatives to prioritize compounds for synthesis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the physicochemical properties of synthesized derivatives with their biological activities. This can help predict the activity of new, unsynthesized compounds. jddhs.com

Molecular Dynamics (MD) Simulations: Running MD simulations to study the dynamic behavior of the compound-target complexes, providing deeper insights into binding stability and the mechanism of action.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage failures. mdpi.com

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to rationalize the electronic properties, reactivity, and antioxidative potential of novel derivatives, thereby guiding the design of more potent molecules. nih.gov

| Phase | Computational Approach | Experimental Approach | Objective |

|---|---|---|---|

| Hit Identification | Virtual Screening, Molecular Docking | High-Throughput Screening (HTS) | Identify initial compounds that bind to the target. |

| Hit-to-Lead | QSAR, Pharmacophore Modeling | Synthesis of Analogs, In Vitro Assays | Optimize potency and selectivity. |

| Lead Optimization | MD Simulations, ADMET Prediction | Cell-Based Assays, Early PK Studies | Improve drug-like properties and biological effect. |

Sustainable and Green Synthesis Methodologies

As the principles of green chemistry become increasingly important, future research must focus on developing environmentally benign methods for synthesizing this compound and its derivatives.

Priorities in this area include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-2-methoxy-1,3-benzothiazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via bromination of 2-methoxy-1,3-benzothiazole using bromine or N-bromosuccinimide (NBS) in a solvent like acetic acid or chloroform. Optimization involves controlling temperature (0–25°C) and reaction time (2–6 hours) to minimize side products like di-substituted derivatives. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 2–6 hours |

| Yield | 65–85% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy group at C2: δ ~3.9 ppm for H; δ ~55 ppm for C) and bromine at C6 (deshielded aromatic protons at δ ~7.5–8.0 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 246 for CHBrNOS) .

- X-ray Crystallography : Resolves crystal packing and planar benzothiazole core (dihedral angle <2° between rings) .

Q. How does the bromine substituent influence nucleophilic substitution reactions in this compound?